(4-Methyl-4-phenylpentan-2-yl)urea
Description
(4-Methyl-4-phenylpentan-2-yl)urea is a substituted urea derivative characterized by a branched pentane backbone with a phenyl group and a methyl group at the 4th carbon position. Substituted ureas are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable properties .
Properties
IUPAC Name |
(4-methyl-4-phenylpentan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(15-12(14)16)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLNWDKQSUKIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4-phenylpentan-2-yl)urea typically involves the reaction of 4-methyl-4-phenylpentan-2-amine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of the amine to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the need for organic co-solvents, making it an environmentally friendly approach.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve the use of phosgene to generate the desired isocyanate or carbamoyl chloride from the corresponding amine . This method, while effective, requires careful handling due to the toxicity of phosgene.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4-phenylpentan-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to introduce new substituents into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
(4-Methyl-4-phenylpentan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-4-phenylpentan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Phenylurea : Lacks the branched alkyl chain, reducing steric hindrance and lipophilicity.
1-(Cyclohexyl)urea : Cyclohexyl substituents enhance hydrophobicity but may reduce conformational flexibility compared to aromatic phenyl groups.
Physicochemical Properties
A hypothetical comparison based on substituent effects is outlined below:
| Property | (4-Methyl-4-phenylpentan-2-yl)urea | Phenylurea | 1-(Cyclohexyl)urea | Urea |
|---|---|---|---|---|
| LogP (Lipophilicity) | High (phenyl + branched alkyl) | Moderate | High | Low (~-1.0) |
| Hydrogen Bonding | Reduced (steric hindrance) | Moderate | Moderate | Strong |
| Aqueous Solubility | Low | Low | Very Low | High (~110 g/L) |
| Thermal Stability | Likely high (bulky groups) | Moderate | High | Low |
Key Observations :
- The phenyl and branched alkyl groups in this compound likely reduce aqueous solubility compared to plain urea but enhance membrane permeability, a critical factor in drug design .
- Steric hindrance from substituents may limit its utility in deep eutectic solvents (DES), unlike urea in choline chloride/urea DES systems .
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